Ibandronic Acid-13C₃ is a stable isotope-labeled form of Ibandronic Acid, a potent bisphosphonate medication primarily used to treat osteoporosis and other conditions associated with bone loss. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical and pharmacological studies. Ibandronic Acid itself works by inhibiting osteoclast-mediated bone resorption, thereby helping to maintain bone density.
Ibandronic Acid-13C₃ is synthesized in laboratories that specialize in isotopic labeling of pharmaceutical compounds. The primary source of Ibandronic Acid is through chemical synthesis, which can be modified to include carbon-13 isotopes.
Ibandronic Acid-13C₃ falls under the classification of bisphosphonates, which are a group of drugs that inhibit the resorption of bone by osteoclasts. It is also categorized as a pharmacological agent used in the treatment of metabolic bone diseases.
The synthesis of Ibandronic Acid-13C₃ typically involves the following methods:
The synthesis may involve multiple steps, including:
Ibandronic Acid-13C₃ retains the same molecular structure as Ibandronic Acid, with the addition of three carbon-13 atoms. The general formula for Ibandronic Acid is C₁₄H₁₈N₂O₇P₂, and for Ibandronic Acid-13C₃, it can be represented as C₁₄H₁₈N₂O₇P₂ (with three carbon atoms being carbon-13).
The molecular weight of Ibandronic Acid-13C₃ is approximately 309.2 g/mol (considering the mass difference due to carbon isotopes). The compound exhibits typical bisphosphonate characteristics, including a central phosphorus atom bonded to hydroxyl and alkyl groups.
Ibandronic Acid-13C₃ participates in various chemical reactions typical for bisphosphonates:
The stability of Ibandronic Acid-13C₃ under physiological conditions allows for its use in tracking studies where its interactions with biological systems can be monitored using nuclear magnetic resonance spectroscopy or mass spectrometry.
Ibandronic Acid-13C₃ functions by inhibiting the activity of osteoclasts, which are responsible for bone resorption. The mechanism involves:
Studies have shown that bisphosphonates like Ibandronic Acid can significantly reduce markers of bone turnover in patients undergoing treatment for osteoporosis.
Ibandronic Acid-13C₃ is a white to off-white crystalline powder. It is soluble in water but has limited solubility in organic solvents.
Relevant data indicate that its solubility and stability make it suitable for oral administration as well as intravenous formulations.
Ibandronic Acid-13C₃ has several applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0